Octakis(trimethylsiloxy)silsesquioxane, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

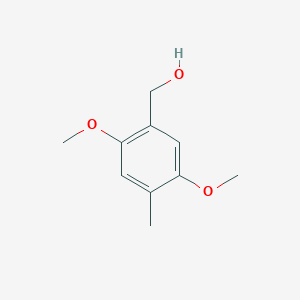

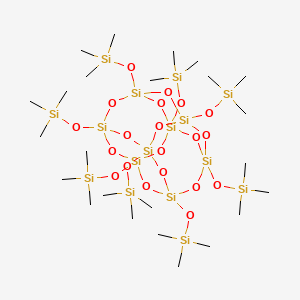

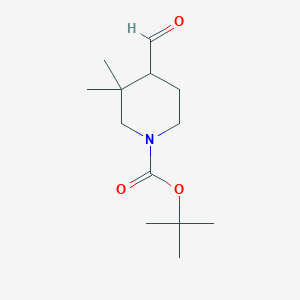

Octakis(trimethylsiloxy)silsesquioxane is a low-molecular-weight organosilicon compound . It has a molecular formula of C24H72O10Si11 . It is also known by other names such as Octakis(trimethylsilyl) trisilicate and Ctakis(Trimethylsiloxy)Silsesquioxane .

Synthesis Analysis

This compound is synthesized through the reaction of trimethylchlorosilane and octamethylcyclotetrasiloxane . It is used as a flavor and fragrance intermediate and is an important raw material used in pharmaceuticals, organic synthesis, dye stuffs, and agrochemicals .Molecular Structure Analysis

The molecular structure of Octakis(trimethylsiloxy)silsesquioxane includes a Si8O12 core, with each silicon atom connected to three methyl groups . The molecular weight of the compound is 829.8 g/mol .Chemical Reactions Analysis

Octakis(trimethylsiloxy)silsesquioxane is a cross-linking agent that forms covalent bonds with ethylene diamine and aluminium ions .Physical And Chemical Properties Analysis

Octakis(trimethylsiloxy)silsesquioxane is a solid compound . It has a topological polar surface area of 92.3 Ų and a complexity of 776 . It has a rotatable bond count of 20 .科学的研究の応用

1. Precursor to Hybrid Nanocomposites

Octakis(trimethylsiloxy)silsesquioxane serves as a precursor to organic/inorganic nanocomposites. For instance, its derivative, octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, can be synthesized and further reacted to produce octakis(3-methacryloxypropyldimethylsiloxy)octasilsesquioxane, a curable precursor to such nanocomposites (Zhang & Laine, 2000).

2. Synthesis of Cage-like Structures

It can be synthesized into cage-like structures, which are characterized using various spectroscopic methods. This is achieved via the trimethylsilylation of cubic tetramethylammonium silicate octamer (Hu, Qin, & Yuan, 1999).

3. Building Block for Molecular Composites

This compound is a key intermediate for creating molecular composites. Its highly reactive Si–H groups allow for transformation into various functionalized organic substituents, making it a versatile starting reagent (Provatas et al., 1998).

4. Influence on Polymer Nanocomposites

Octakis-functionalized polyhedral oligomeric silsesquioxanes significantly influence the physical properties of polymer nanocomposites, impacting aspects like thermal stability and crystallization kinetics (Huang, Tsai, & Kuo, 2009).

5. Synthesis of Starburst and Dendritic Molecules

It is used in synthesizing starburst-type giant silsesquioxanes and dendritic molecules, expanding the range of molecular architectures available for various applications (Wada et al., 2005).

6. Core-Shell Composite Nanomagnetics

As a derivative of polyhedral oligomeric silsesquioxane, it is used to create novel core-shell composite nanomagnetics, which find applications as reusable catalysts in chemical syntheses (Safaei-Ghomi, Nazemzadeh, & Shahbazi-Alavi, 2016).

7. Functionalization via Nucleophilic Substitution

Octakis(trimethylsiloxy)silsesquioxane undergoes functionalization through nucleophilic substitution, enabling the synthesis of various silsesquioxane derivatives (Dutkiewicz, Maciejewski, & Marciniec, 2009).

8. Self-Assembly of Supramolecular Structures

Its derivatives aid in the self-assembly of supramolecular structures through hydrogen bonding interactions, enhancing the thermal stability of polymers (Hu, Huang, & Kuo, 2012).

作用機序

Target of Action

Octakis(trimethylsiloxy)silsesquioxane (OTMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that has a unique cage-like structure For instance, it can be used to modify the surface of silica supports .

Mode of Action

OTMS interacts with its targets through chemical adsorption . This involves the formation of chemical bonds between the OTMS and the target surface, leading to a change in the properties of the surface. For example, when OTMS is used to modify silica supports, it forms a hybrid system with the silica .

Result of Action

The primary result of OTMS’s action is the modification of surfaces. This can change the properties of the surface, such as its hydrophobicity, reactivity, or ability to bond with other substances . These changes can have a variety of effects depending on the specific application. For example, in the case of silica supports, modification with OTMS can improve the supports’ stability and reactivity .

Action Environment

The action of OTMS can be influenced by various environmental factors. For instance, the process of immobilizing OTMS on a surface involves the evaporation of a solvent, which can be affected by temperature and humidity . Additionally, the stability of OTMS and its ability to form bonds with surfaces can be influenced by factors such as pH and the presence of other chemicals .

特性

IUPAC Name |

[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H72O20Si16/c1-45(2,3)25-53-33-54(26-46(4,5)6)36-57(29-49(13,14)15)38-55(34-53,27-47(7,8)9)40-59(31-51(19,20)21)41-56(35-53,28-48(10,11)12)39-58(37-54,30-50(16,17)18)43-60(42-57,44-59)32-52(22,23)24/h1-24H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCFDXBVURBJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H72O20Si16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1130.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)

amine](/img/structure/B6292221.png)

![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)